![molecular formula C23H27BO4Si B8750061 (4-{[tert-Butyl(diphenyl)silyl]oxy}-3-methoxyphenyl)boronic acid CAS No. 482309-54-6](/img/structure/B8750061.png)
(4-{[tert-Butyl(diphenyl)silyl]oxy}-3-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-{[tert-Butyl(diphenyl)silyl]oxy}-3-methoxyphenyl)boronic acid” is a complex organic compound. The tert-Butyldiphenylsilyl (TBDPS) group in the compound is a protecting group for alcohols . The compound is likely to be used in the synthesis of other complex organic compounds, given the presence of the boronic acid and the silyl ether groups .
Synthesis Analysis
The synthesis of compounds with a tert-Butyldiphenylsilyl (TBDPS) group typically involves the use of the latent nucleophilicity of a hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Molecular Structure Analysis
The molecular structure of the compound is complex, with a boronic acid group, a methoxy group, and a tert-Butyldiphenylsilyl group attached to a phenyl ring . The tert-Butyldiphenylsilyl group is a bulky group that provides steric hindrance, which can affect the reactivity of the compound .Chemical Reactions Analysis
The tert-Butyldiphenylsilyl group in the compound is known for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This group can be easily introduced and removed under specific conditions, making it useful in various chemical reactions .Properties
CAS No. |
482309-54-6 |
|---|---|
Molecular Formula |
C23H27BO4Si |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[4-[tert-butyl(diphenyl)silyl]oxy-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C23H27BO4Si/c1-23(2,3)29(19-11-7-5-8-12-19,20-13-9-6-10-14-20)28-21-16-15-18(24(25)26)17-22(21)27-4/h5-17,25-26H,1-4H3 |
InChI Key |
ZSPFICKKGHQCFL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
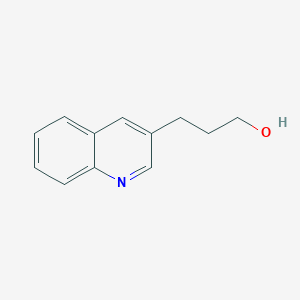


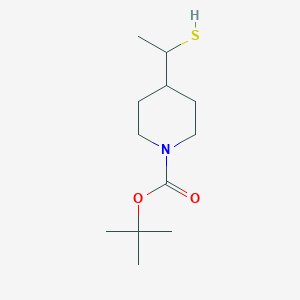
![Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B8750022.png)
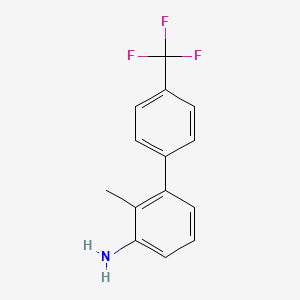

![3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol](/img/structure/B8750041.png)
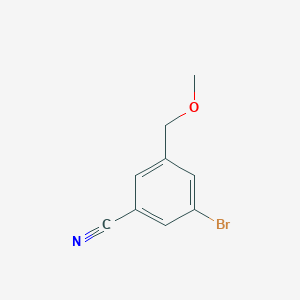
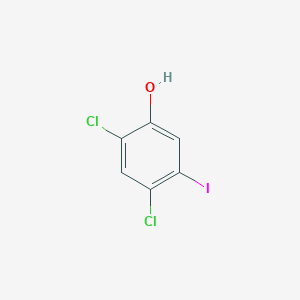

![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8750075.png)


